molecular formula C15H17N3O B2446995 N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine CAS No. 866157-42-8

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

Cat. No.: B2446995
CAS No.: 866157-42-8
M. Wt: 255.321
InChI Key: ABCCPUHQXBJECZ-UHFFFAOYSA-N
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Description

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran moiety fused with a pyrazinamine group, which contributes to its distinctive chemical behavior and potential biological activities.

Properties

IUPAC Name

N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-4-5-12(18-13-9-16-6-7-17-13)14-11(10)8-15(2,3)19-14/h4-7,9H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCCPUHQXBJECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC3=NC=CN=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Keto-Ester Precursors

The dihydrobenzofuran core is commonly synthesized via acid-catalyzed cyclization of keto-esters. For example, treatment of 2-acetyl-4-methylphenol with concentrated sulfuric acid in ethanol induces cyclization to form the dihydrobenzofuran ring. Adapting this method, 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-ol can be synthesized by cyclizing a suitably substituted keto-ester precursor. Subsequent nitration and reduction steps introduce the amine group:

  • Nitration : Reacting the dihydrobenzofuran derivative with nitric acid in sulfuric acid introduces a nitro group at the 7-position.
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.

Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs palladium-catalyzed C–N bond formation. Starting from 7-bromo-2,2,4-trimethyl-2,3-dihydro-1-benzofuran , Buchwald-Hartwig amination with ammonia or an ammonia equivalent (e.g., benzophenone imine) introduces the amine group. This method avoids harsh nitration conditions and improves regioselectivity.

Synthesis of 2-Pyrazinamine

2-Pyrazinamine is commercially available but can be synthesized via:

  • Amination of 2-chloropyrazine : Heating 2-chloropyrazine with aqueous ammonia under pressure yields 2-pyrazinamine.
  • Reduction of 2-cyanopyrazine : Hydrogenation of 2-cyanopyrazine over Raney nickel provides 2-pyrazinamine.

Coupling Strategies for Final Product Assembly

Nucleophilic Aromatic Substitution (SNAr)

The amine group on the dihydrobenzofuran can displace a leaving group (e.g., chloride) on 2-chloropyrazine. Reaction conditions typically involve heating in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) to deprotonate the amine and facilitate substitution.

Example Protocol :

  • Combine 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine (1.0 equiv) and 2-chloropyrazine (1.2 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 120°C for 12–24 h.
  • Purify via column chromatography to isolate the product.

Palladium-Catalyzed Cross-Coupling

For enhanced efficiency, Suzuki-Miyaura or Buchwald-Hartwig coupling can link the fragments. Using a palladium catalyst (e.g., Pd(OAc)₂, XPhos), the dihydrobenzofuran-7-amine reacts with 2-pyrazinylboronic acid or 2-bromopyrazine.

Example Protocol :

  • Mix 7-bromo-2,2,4-trimethyl-2,3-dihydro-1-benzofuran (1.0 equiv), 2-pyrazinamine (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
  • Heat at 100°C under nitrogen for 24 h.
  • Isolate the product via extraction and chromatography.

Optimization and Challenges

  • Regioselectivity : Competing substitution at other positions on the pyrazine ring necessitates careful control of stoichiometry and temperature.
  • Steric Hindrance : The 2,2,4-trimethyl groups on the dihydrobenzofuran may slow coupling reactions; using bulky ligands (e.g., XPhos) improves yield.
  • Protection Strategies : Temporary protection of the amine group (e.g., as a tert-butyl carbamate) during dihydrobenzofuran synthesis prevents unwanted side reactions.

Analytical Data and Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for the dihydrobenzofuran methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and pyrazine NH₂ (δ 5.8 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 285.2 [M+H]⁺.
  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-1(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole
  • N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea

Uniqueness

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine stands out due to its unique combination of the benzofuran and pyrazinamine moieties, which confer distinct chemical and biological properties

Biological Activity

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.31498 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Research indicates that compounds related to benzofuran derivatives often interact with cannabinoid receptors, specifically CB2 receptors. These interactions can lead to various pharmacological effects, particularly in pain modulation and anti-inflammatory responses.

1. Cannabinoid Receptor Agonism

Studies have shown that derivatives of benzofuran, including those similar to this compound, act as selective agonists for CB2 receptors. This receptor is primarily involved in immune response regulation and pain management without the psychoactive effects associated with CB1 receptor activation .

2. Analgesic Effects

In experimental models of neuropathic pain, compounds structurally related to this compound have demonstrated significant analgesic properties. For instance, a compound from the same class showed efficacy in reversing neuropathic pain in rat models without affecting locomotor behavior .

3. Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been highlighted in various studies. Compounds exhibiting similar structures have been shown to reduce inflammation markers and improve outcomes in inflammatory pain models .

Case Studies

StudyObjectiveFindings
Study on CB2 Agonists Evaluate analgesic propertiesMDA42 showed significant pain relief in neuropathic models without central side effects.
Anti-hyperlipidemic Activity Assess lipid profile improvementCompounds reduced triglycerides and increased HDL levels significantly in hyperlipidemic rats.

Pharmacokinetics and ADMET Profile

Preliminary studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds suggest favorable characteristics. The compounds did not exhibit significant toxicity at therapeutic doses and showed good bioavailability compared to other classes of drugs .

Q & A

Q. How can the crystal structure of N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine be determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining crystal structures. Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Hydrogen bonding and dihedral angles between the benzofuran and pyrazinamine moieties should be quantified to confirm conformational stability. For example, analogous dihydrobenzofuran derivatives exhibit dihedral angles of 17–21° between aromatic and heterocyclic planes, which can guide refinement .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and diastereotopic protons in the 2,3-dihydrobenzofuran ring.
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) or amine (N-H) stretches to validate functional groups. Cross-reference with databases like PubChem for spectral comparisons .

Q. How can synthetic routes for this compound be optimized for yield?

  • Methodological Answer : Employ palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the pyrazinamine group. Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) principles. For example, analogous carbamate syntheses achieve >80% yield in THF at 60°C with catalytic Pd(PPh3_3)4_4 .

Advanced Research Questions

Q. How do substituents on the dihydrobenzofuran ring influence the compound’s biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., methyl, chloro, or trifluoromethyl groups). Test binding affinity using receptor-specific assays (e.g., dopamine D3 receptor assays). Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, such as the hydrophobic pocket stabilization seen in SHP2 inhibitors like SHP099 .

Q. What experimental strategies can assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4 or 37°C). Monitor degradation via HPLC-MS and identify metabolites. For example, carbofuran derivatives degrade via hydrolysis of the carbamate group under basic conditions, with half-lives ranging from 2.4 to 35.7 hours depending on pH and temperature .

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility?

  • Methodological Answer : Use Mercury (CCDC) software to visualize intermolecular interactions from crystallographic data. Quantify hydrogen-bond distances and angles (e.g., N–H⋯O bonds ~2.8–3.0 Å). Solubility can be inversely correlated with lattice energy, which is calculated using force fields like AMBER or CHARMM .

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